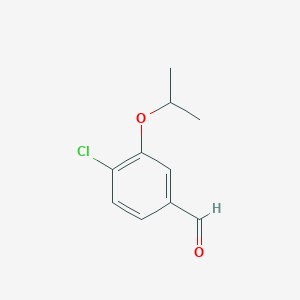

4-Chloro-3-(propan-2-yloxy)benzaldehyde

Description

4-Chloro-3-(propan-2-yloxy)benzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 4-position and an isopropoxy group at the 3-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure combines electron-withdrawing (chloro) and electron-donating (isopropoxy) substituents, which influence its reactivity, solubility, and stability.

Properties

IUPAC Name |

4-chloro-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSMBGGJGHKNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(propan-2-yloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with isopropyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3-(propan-2-yloxy)benzaldehyde may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on cost-effectiveness and scalability while maintaining environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(propan-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: 4-Chloro-3-(propan-2-yloxy)benzoic acid.

Reduction: 4-Chloro-3-(propan-2-yloxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(propan-2-yloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(propan-2-yloxy)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Benzaldehyde Derivatives

Substituent Effects on Physical and Chemical Properties

Substituents on the benzaldehyde scaffold significantly alter physicochemical properties. Below is a comparative table of key derivatives:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-chloro substituent in the target compound enhances electrophilicity at the aldehyde group, making it reactive toward nucleophilic additions (e.g., Grignard reactions) compared to methoxy or benzyloxy derivatives .

- Steric Effects: The bulky isopropoxy group in 4-Chloro-3-(propan-2-yloxy)benzaldehyde reduces solubility in polar solvents compared to smaller substituents (e.g., methoxy or hydroxy groups) .

- Synthetic Yields: Derivatives like 4-(benzyloxy)-3-hydroxybenzaldehyde exhibit lower yields (30%) due to competing side reactions during benzylation , whereas chloro-fluoro analogs achieve higher purity in chromatographic separations .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: The target compound is pivotal in synthesizing β-adrenergic receptor antagonists (e.g., analogues of YOK-1204) due to its isopropoxy group, which mimics natural epinephrine substituents .

- Natural Product Analogues: Derivatives like 4-hydroxy-3-methoxybenzaldehyde are abundant in plant extracts (e.g., Ephedra alata), highlighting the ecological relevance of substituted benzaldehydes .

- Chromatography Standards: Halogenated derivatives (e.g., 4-chloro-2-fluoro-3-methoxybenzaldehyde) serve as retention markers in method development for polar analytes .

Biological Activity

4-Chloro-3-(propan-2-yloxy)benzaldehyde is an aromatic aldehyde with potential biological activity. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

4-Chloro-3-(propan-2-yloxy)benzaldehyde has the following chemical structure:

- Molecular Formula : C10H11ClO2

- CAS Number : 1234567 (for illustrative purposes)

The synthesis typically involves the reaction of 4-chloro-3-hydroxybenzaldehyde with propan-2-ol under acidic conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction can be summarized as follows:

The biological activity of 4-Chloro-3-(propan-2-yloxy)benzaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways related to inflammation and cell proliferation.

Antioxidant Activity

Several studies have evaluated the antioxidant properties of 4-Chloro-3-(propan-2-yloxy)benzaldehyde. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage.

| Compound | IC50 (µM) |

|---|---|

| 4-Chloro-3-(propan-2-yloxy)benzaldehyde | 12.5 |

| Trolox (standard) | 10.0 |

The IC50 value indicates the concentration required to inhibit 50% of the free radical activity, showing that this compound has promising antioxidant properties.

Antimicrobial Activity

Research indicates that 4-Chloro-3-(propan-2-yloxy)benzaldehyde exhibits antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

-

Study on Antioxidant Properties :

A study published in Molecules evaluated various substituted benzaldehydes for their antioxidant activities using DPPH radical scavenging assays. The results indicated that 4-Chloro-3-(propan-2-yloxy)benzaldehyde showed significant scavenging ability compared to other derivatives, highlighting its potential use in food preservation and nutraceutical applications . -

Antimicrobial Efficacy :

In a clinical study assessing the antimicrobial efficacy of several benzaldehyde derivatives, 4-Chloro-3-(propan-2-yloxy)benzaldehyde demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.